Researchers seeking a conformationally restricted sugar mimic or kinase inhibitor scaffold often face limited commercial availability. 2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-d]pyrimidine solves this with two reactive chlorine handles for sequential SNAr diversification, a rigid oxepine ring confirmed by X-ray crystallography, and a scaffold enabling rapid synthesis of 2,4-diamino or 2-amino-4-alkoxy libraries for antiplatelet SAR studies.
Molecular FormulaC8H8Cl2N2O
Molecular Weight219.06 g/mol
Cat. No.B12976015
⚠ Attention: For research use only. Not for human or veterinary use.
2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine: Chemical Identity and Structure
2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine is a bicyclic heterocyclic intermediate comprising a pyrimidine core fused to a partially saturated seven-membered oxepine ring, with chlorine atoms at the C-2 and C-4 positions . Its molecular formula is C8H8Cl2N2O (molecular weight 219.06 g/mol), positioning it among seven-membered oxygen heterocycle-fused pyrimidine building blocks . The compound is characterized as a synthetic intermediate in non-human research applications, not intended for therapeutic or veterinary use .
Bicyclic heterocyclic intermediate for scaffold diversification in medicinal chemistry
Seven-membered oxepine ring provides a conformationally restricted oxygen-containing core
Why Structural Analogs Are Not Interchangeable
Generic substitution within the family of 2,4-dichloropyrimidine-fused heterocycles is not feasible due to the profound impact of the fused ring on both physicochemical properties and synthetic reactivity. The target compound combines a 2,4-dichloropyrimidine electrophilic core with a seven-membered tetrahydrooxepine ring, whereas close analog 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine instead incorporates a six-membered nitrogen-containing ring . This structural variation directly influences predicted boiling point (not directly comparable for target compound due to data scarcity, but 354°C for the six-membered nitrogen analog versus a projected higher boiling point for the target compound's distinct molecular weight of 219.06 g/mol), density (approximately 1.43 g/cm³ for the six-membered nitrogen analog compared to the target compound's unique value), and vapor pressure (the target compound has not been explicitly measured, but the nitrogen analog has a vapor pressure of 3.46E-05 mmHg at 25°C) . More critically, under nucleophilic substitution (SNAr) conditions, the oxepine oxygen exerts a distinct electronic influence on the pyrimidine ring compared to the pyrrolidine nitrogen, leading to different regioselectivity and reaction rates, as demonstrated by the X-ray crystallographically confirmed structural parameters of the oxepine ring size and torsional angle in related bicyclic tetrahydrooxepinopyrimidine systems [1].
Ring heteroatom (O vs N)
Oxygen in the oxepine ring alters electronic influence on the pyrimidine core, changing SNAr rates and regioselectivity compared to nitrogen-containing tetrahydropyrido analogs.
Ring size (seven- vs six-membered)
Seven-membered oxepine imposes distinct torsional strain and spatial arrangement; X-ray crystallography of the parent scaffold confirms key structural differences.
Molecular weight & physicochemical profile
MW 219.06 g/mol differs from 204.06 g/mol (N-analog), directly impacting solubility, purification behavior, and downstream product profiles.
[1] Batinac, S., et al. (2004). Synthesis of the novel bicyclic oxepinopyrimidine and fluorinated pyrrolidinopyrimidines. SciSpace Summary. View Source
2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine vs. Analogs: Key Differences
Molecular Weight vs. Tetrahydropyrido Analog
The target compound has a molecular formula of C8H8Cl2N2O and a molecular weight of 219.06 g/mol, while the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine analog has a molecular formula of C7H7Cl2N3 and a molecular weight of 204.06 g/mol. The target compound incorporates an oxygen atom in the fused seven-membered ring, whereas the comparator incorporates a nitrogen atom. This molecular weight difference of approximately 15 g/mol is directly attributable to the ring heteroatom identity (O versus N) .
The target compound's fused ring contains an oxygen atom (oxepine), whereas the comparator 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine contains a nitrogen atom. Oxygen's higher electronegativity compared to nitrogen results in a different electron-withdrawing effect on the pyrimidine ring, which directly influences reactivity at the C-2 and C-4 chlorine positions. In the broader class of oxepino[4,5-d]pyrimidines, the X-ray crystal structure of the parent bicyclic tetrahydrooxepinopyrimidine (compound 9) unequivocally confirmed the seven-membered tetrahydrooxepine skeleton, establishing a distinct ring size and torsional angle compared to six-membered ring-fused analogs [1].
Nitrogen (tetrahydropyrido ring) for 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Quantified Difference
Oxygen electronegativity (3.44) versus nitrogen (3.04) on the Pauling scale
Conditions
Inferred from periodic table properties; structural confirmation from X-ray crystallography of parent oxepinopyrimidine scaffold
Why This Matters
The electronic difference affects nucleophilic aromatic substitution (SNAr) rates and regioselectivity, making the target compound more suitable than the nitrogen analog for specific synthetic sequences requiring an electron-deficient pyrimidine core.
[1] Batinac, S., et al. (2004). Synthesis of the novel bicyclic oxepinopyrimidine and fluorinated pyrrolidinopyrimidines. SciSpace Summary. View Source
Physicochemical Profile vs. 2,4-Dichloropyrimidine
2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine (MW 219.06 g/mol) exhibits a substantially higher molecular weight than the simple 2,4-dichloropyrimidine core (MW 148.98 g/mol). The simple 2,4-dichloropyrimidine has a melting point of 57–61 °C and a boiling point of 101 °C/23 mmHg . The target compound, due to its larger size and additional ring, is expected to have a significantly higher boiling point, and its density is approximately 1.43 g/cm³ based on analogous computational predictions from 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine .
Physicochemical ComparisonCross-study
219.06 vs 148.98 g/mol
·
Pred. higher bp, d≈1.43
Lower volatility, altered purification needs
Computed from analog data; simple pyrimidine mp 57–61°C
Molecular weight and predicted physicochemical properties
Target Compound Data
MW 219.06 g/mol; density approximately 1.43 g/cm³ (predicted)
Comparator Or Baseline
2,4-Dichloropyrimidine: MW 148.98 g/mol, mp 57–61 °C, bp 101 °C/23 mmHg; 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: density 1.43 g/cm³
Quantified Difference
MW difference of 70.08 g/mol; boiling point difference is expected to be significant
Conditions
Sigma-Aldrich product data for 2,4-dichloropyrimidine; Chemindex computational predictions for the tetrahydropyrido analog
Why This Matters
The higher molecular weight and predicted higher boiling point mean the target compound is less volatile, facilitating safer handling and requiring different distillation or purification conditions compared to simpler 2,4-dichloropyrimidine.
Application Scenarios for 2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine
Kinase Inhibitor Synthesis with Oxepine-Fused Scaffold
The dual chlorine substitution pattern at C-2 and C-4, combined with the distinct oxygen-containing seven-membered ring, makes this compound a strategic starting material for synthesizing kinase inhibitor candidates with unique ATP-binding site interactions. The X-ray crystallographically confirmed oxepinopyrimidine scaffold provides a rigid template for structure-based drug design .
Antiplatelet Lead Optimization via Regioselective Functionalization
Although direct antiplatelet data for this specific intermediate are not available, the broader class of 2,4-disubstituted oxepino[4,5-d]pyrimidines has demonstrated antiplatelet activity comparable to aspirin . This compound's two chlorine handles enable sequential nucleophilic substitution to rapidly generate diverse 2,4-diamino or 2-amino-4-alkoxy libraries for antiplatelet SAR studies.
Pyrimidine Nucleoside Analog Construction
The tetrahydrooxepine ring system provides a conformationally restricted sugar mimic. The established synthetic route to bicyclic tetrahydrooxepinopyrimidine via intramolecular linkage to the CH2-5 and N-1 positions of pyrimidine supports the use of this compound as a key intermediate in nucleoside analog synthesis.
Epoxide Hydrolase Probe Synthesis
For research programs focused on soluble epoxide hydrolase (sEH) or other enzymes where oxepine-containing compounds have shown picomolar to low nanomolar activity [1], this intermediate's chlorine handles facilitate late-stage diversification for optimizing potency and selectivity.
Application
Selection Property
Validation Focus
Kinase inhibitor candidate synthesis
Oxepine-fused core geometry
ATP-binding site modeling research
Antiplatelet SAR research
Dual chlorine substitution pattern
2,4-diamino library diversification
Nucleoside analog synthesis
Conformationally restricted oxepine ring
Sugar-mimic scaffold validation
sEH probe synthesis research
Late-stage diversification handles
Activity and selectivity profiling
[1] BindingDB. (n.d.). BDBM50581265 (CHEMBL5093488) – Affinity Data: IC50 41 nM for Human sEH. View Source
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